(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-27-18-9-6-14(21(28-2)23(18)29-3)12-19-20(26)15-7-8-17(25)16(22(15)30-19)13-24-10-4-5-11-24/h6-9,12,25H,4-5,10-11,13H2,1-3H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENQWHPAGOGTEC-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound notable for its unique structural features, including a benzofuran core and various functional groups. This compound has garnered attention for its potential biological activities, which include antioxidant, antimicrobial, and cytotoxic effects. Understanding the biological activity of this compound is essential for exploring its applications in medicinal chemistry.
Structural Characteristics
The compound features several key structural components:
- Benzofuran Core : A bicyclic structure that contributes to the compound's bioactivity.
- Hydroxyl Group (-OH) : Enhances antioxidant properties.
- Pyrrolidine Ring : May influence the compound's interaction with biological targets.
- Trimethoxybenzylidene Moiety : Potentially increases solubility and bioactivity.
Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities:
1. Antioxidant Properties
The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases.
2. Antimicrobial Activity
Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains. For instance, studies have shown that benzofuran derivatives exhibit moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
3. Cytotoxic Effects
Cytotoxicity studies have indicated that this compound may induce apoptosis in cancer cells. For example, derivatives of benzofuran have been observed to increase reactive oxygen species (ROS) levels in K562 leukemia cells, leading to mitochondrial dysfunction and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its interactions with cellular targets may involve:
- Binding to Enzymes/Receptors : Similar compounds often interact with enzymes involved in inflammation and cancer progression.
- Induction of ROS : Increased ROS levels can lead to apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Key Observations :
- Amine Side Chains : The pyrrolidin-1-ylmethyl group offers a compact, rigid structure compared to piperazine derivatives (), which may influence binding pocket interactions in kinase targets.
- Biological Activity : Piperazine-containing analogs (e.g., ) demonstrate potent kinase inhibition, suggesting that the target compound’s pyrrolidine group could be optimized for similar applications.
2.3. Physicochemical Properties
- Melting Points: Trimethoxy-substituted compounds (e.g., 11a: 243–246°C) generally exhibit higher melting points than methyl- or cyano-substituted analogs (e.g., 11b: 213–215°C), reflecting increased crystallinity from symmetric substitution .
- Solubility : Hydroxyethylpiperazine derivatives () are expected to have better aqueous solubility than the target compound due to polar side chains.
2.4. Pharmacological Potential
- Kinase Inhibition : The structural similarity to the PIM1 inhibitor in suggests the target compound could interact with kinase ATP-binding pockets. However, the pyrrolidine group may reduce affinity compared to piperazine-based analogs.
- SAR Insights: Methoxy Groups: The 2,3,4-trimethoxy arrangement may mimic adenosine’s ribose moiety, a common kinase substrate. Pyrrolidine vs. Piperazine: Piperazine’s additional nitrogen could form stronger hydrogen bonds, explaining the higher potency of ’s compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one, and how can reaction conditions be fine-tuned?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 2,3,4-trimethoxybenzaldehyde with 6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one under basic conditions (e.g., NaOH or KOH) to form the benzylidene linkage. This step requires precise control of temperature (60–80°C) and solvent polarity (e.g., ethanol or acetic acid) to favor the Z-isomer .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the Z-configuration. Yield optimization (typically 50–70%) can be achieved by adjusting stoichiometric ratios and reaction time .
Q. Which spectroscopic and computational methods are critical for confirming the stereochemistry and functional group arrangement of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals:
- Olefinic proton (=CH) at δ 7.8–8.2 ppm (singlet, confirms Z-configuration due to deshielding) .
- Pyrrolidine protons (N–CH₂) at δ 2.5–3.0 ppm (multiplet) .
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and aromatic carbons (100–150 ppm) .
- IR Spectroscopy : Hydroxyl (O–H) stretch at 3200–3400 cm⁻¹ and carbonyl (C=O) at 1680–1720 cm⁻¹ .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical NMR/IR data, ensuring stereochemical accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across cancer cell lines) for this compound?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) to minimize variability .
- Mechanistic Profiling :
- Perform ROS assays and mitochondrial membrane potential tests to confirm apoptosis induction pathways .
- Compare results with structurally related benzofuran derivatives (e.g., 4-chloro or 4-methyl analogs) to identify substituent-dependent trends .
- Data Normalization : Use reference compounds (e.g., doxorubicin) as internal controls across studies to calibrate activity metrics .
Q. What strategies are recommended for enhancing the compound's metabolic stability without compromising its bioactivity?
- Methodological Answer :
- Structural Modifications :
- Replace the pyrrolidine moiety with a piperazine or azepane ring to reduce CYP450-mediated oxidation .
- Introduce electron-withdrawing groups (e.g., fluorine) at the benzylidene aromatic ring to slow Phase I metabolism .
- In Vitro Assays :
- Microsomal stability assays (human/rat liver microsomes) to quantify half-life improvements.
- Parallel artificial membrane permeability assays (PAMPA) to assess blood-brain barrier penetration .
Q. How can in silico modeling predict the compound's reactivity in biological systems, such as protein binding or metabolic pathways?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like tubulin (anticancer) or COX-2 (anti-inflammatory) .
- Metabolism Prediction :
- Software Tools: ADMET Predictor or MetaSite to identify probable metabolic hotspots (e.g., N-demethylation of pyrrolidine or O-demethylation of trimethoxy groups) .
- Validate predictions with LC-MS/MS analysis of metabolite profiles in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
